N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide
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Overview
Description
N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) attached to a propan-2-yl group, along with two fluorine atoms and a methyl group attached to a benzamide core. Cyanoacetamides are known for their versatility in organic synthesis and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide can be achieved through various methods. One common approach involves the reaction of 2,5-difluoro-4-methylbenzoic acid with 2-cyanopropan-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation Reactions: Reagents like hydrazine hydrate (N2H4·H2O) or ammonium acetate (NH4OAc) in ethanol are employed.
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether are used.
Major Products Formed
Substitution Reactions: Substituted benzamides with different functional groups replacing the fluorine atoms.
Condensation Reactions: Heterocyclic compounds such as pyrazoles or pyrimidines.
Reduction Reactions: Amino derivatives of the original compound.
Scientific Research Applications
N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanopropan-2-yl)-2,5-difluorobenzamide
- N-(2-Cyanopropan-2-yl)-4-methylbenzamide
- N-(2-Cyanopropan-2-yl)-2,5-dichlorobenzamide
Uniqueness
N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide is unique due to the presence of both fluorine and methyl groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets .
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c1-7-4-10(14)8(5-9(7)13)11(17)16-12(2,3)6-15/h4-5H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXUSNBYNDHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)NC(C)(C)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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